

Technical Guide: Properties and Application of 1-Palmitoyl-2-linoleoyl-rac-glycerol-d5

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Compound of Interest

Compound Name: 1-Palmitoyl-2-linoleoyl-rac-glycerol-d5

Cat. No.: B15552072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a representative analytical workflow for **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5**. This deuterated diacylglycerol is a critical internal standard for mass spectrometry-based lipidomics, enabling precise quantification of its non-deuterated counterpart in complex biological samples.

Core Physicochemical Data

The key quantitative data for **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** and its corresponding non-deuterated analogue are summarized below for direct comparison. The inclusion of deuterium atoms results in a predictable mass shift, which is fundamental to its application as an internal standard.

Compound	Chemical Formula	Molecular Weight (g/mol)
1-Palmitoyl-2-linoleoyl-rac-glycerol-d5	C37H63D5O5	597.96 ^[1]
1-Palmitoyl-2-linoleoyl-rac-glycerol	C37H68O5	592.9 ^{[2][3]}

Representative Experimental Protocol: Quantification of Diacylglycerols by LC-MS/MS

The following protocol outlines a typical workflow for the quantification of diacylglycerols (DAGs) in a biological matrix, such as plasma or tissue homogenate, using **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** as an internal standard.

1. Sample Preparation and Lipid Extraction:

- Objective: To extract lipids from the biological sample while minimizing degradation.
- Methodology (Bligh-Dyer Extraction):
 - To 100 μ L of sample (e.g., plasma), add 375 μ L of a 1:2 (v/v) mixture of chloroform:methanol.
 - Vortex thoroughly for 10 minutes to ensure monophasic mixing and protein denaturation.
 - Add the internal standard, **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5**, at a known concentration.
 - Add 125 μ L of chloroform and vortex for 2 minutes.
 - Add 125 μ L of water and vortex for 2 minutes.
 - Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
 - Carefully collect the lower organic phase, which contains the lipids.
 - Dry the extracted lipids under a stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Objective: To separate the lipid species by liquid chromatography and detect and quantify them by mass spectrometry.

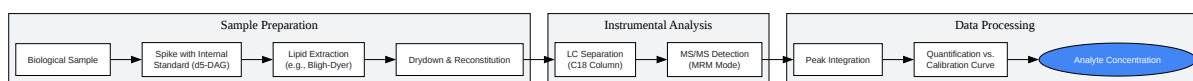
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Chromatographic Conditions (Representative):
 - Column: A C18 reverse-phase column suitable for lipid analysis.
 - Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
 - Gradient: A linear gradient from 30% B to 100% B over a specified time to elute the diacylglycerols.
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
 - Column Temperature: 55°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
 - MRM Transitions:
 - Analyte (1-Palmitoyl-2-linoleoyl-rac-glycerol): Precursor ion $[M+NH_4]^+$ → Product ion (corresponding to the neutral loss of one of the fatty acyl chains).
 - Internal Standard (**1-Palmitoyl-2-linoleoyl-rac-glycerol-d5**): Precursor ion $[M+d_5+NH_4]^+$ → Product ion (corresponding to the neutral loss of one of the fatty acyl chains).
 - Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific analytes.

3. Data Analysis and Quantification:

- Objective: To determine the concentration of the target analyte in the original sample.
- Methodology:
 - Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Generate a calibration curve using a series of standards with known concentrations of the non-deuterated analyte and a fixed concentration of the internal standard.
 - Determine the concentration of the analyte in the unknown samples by interpolating their area ratios on the calibration curve.

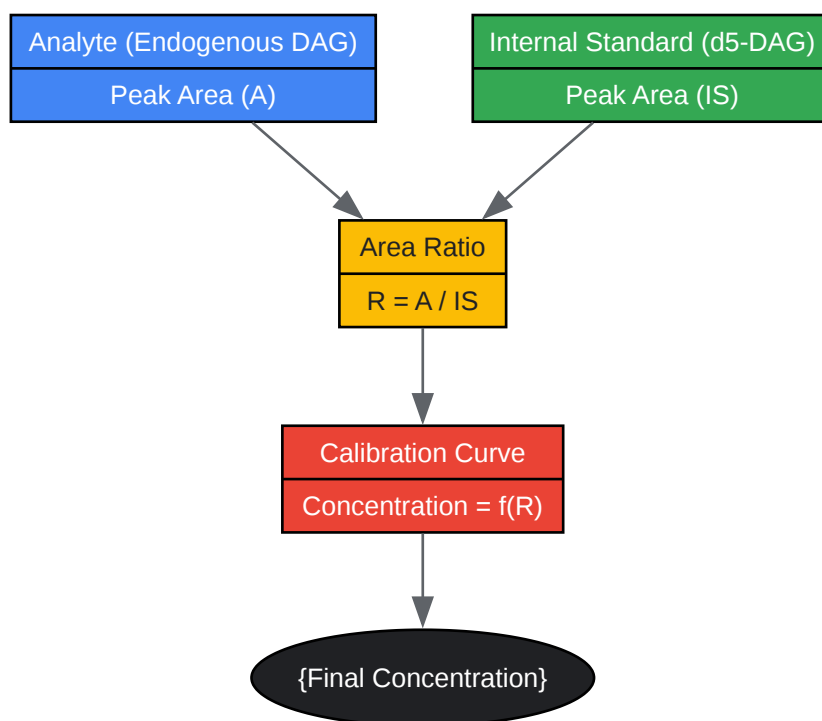
Visualizations

The following diagrams illustrate the conceptual workflow for a typical lipidomics experiment and the logical relationship in the quantification process.



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Caption: A representative workflow for a targeted lipidomics experiment.



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Caption: Logical flow of quantification using an internal standard.

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